3-(2-Bromo-benzyl)-piperazin-2-one

GPR35 GPCR Agonism HT-29 Cells

3-(2-Bromo-benzyl)-piperazin-2-one (CAS: 1240588-27-5) is a synthetic heterocyclic compound of the piperazin-2-one class, characterized by a 2-bromobenzyl substituent at the 3-position of the piperazin-2-one core. It has a molecular formula of C₁₁H₁₃BrN₂O and a molecular weight of 269.14 g/mol.

Molecular Formula C11H13BrN2O
Molecular Weight 269.14 g/mol
Cat. No. B13678983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Bromo-benzyl)-piperazin-2-one
Molecular FormulaC11H13BrN2O
Molecular Weight269.14 g/mol
Structural Identifiers
SMILESC1CNC(=O)C(N1)CC2=CC=CC=C2Br
InChIInChI=1S/C11H13BrN2O/c12-9-4-2-1-3-8(9)7-10-11(15)14-6-5-13-10/h1-4,10,13H,5-7H2,(H,14,15)
InChIKeyIWHNATQRGIBUMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Bromo-benzyl)-piperazin-2-one: Core Chemical and Procurement Profile


3-(2-Bromo-benzyl)-piperazin-2-one (CAS: 1240588-27-5) is a synthetic heterocyclic compound of the piperazin-2-one class, characterized by a 2-bromobenzyl substituent at the 3-position of the piperazin-2-one core [1]. It has a molecular formula of C₁₁H₁₃BrN₂O and a molecular weight of 269.14 g/mol . As a building block for medicinal chemistry, it has been reported as an agonist of GPR35 (G protein-coupled receptor 35) [2].

1GPR35 receptor pharmacology studies
2Chiral scaffold for SAR exploration
32-Bromobenzyl synthetic handle for cross-coupling

Why Generic 3-Substituted Piperazin-2-ones Cannot Substitute for 3-(2-Bromo-benzyl)-piperazin-2-one in Targeted Research


3-Substituted piperazin-2-ones are not functionally interchangeable. The bromine atom in 3-(2-bromo-benzyl)-piperazin-2-one provides unique electronic and steric properties and serves as a synthetic handle for further derivatization via cross-coupling reactions . Substitution of the 2-bromo group or its positional isomer (e.g., 3- or 4-bromo) leads to distinct compounds with differing pharmacological profiles and synthetic utility . The chirality of the 3-position also introduces stereochemical requirements for biological activity, with both racemic [1] and single enantiomer (R- and S-) forms available , further limiting generic substitution.

Positional isomer3- or 4-bromobenzyl substitution may shift receptor interaction profile.
StereochemistryRacemic vs single enantiomer may not produce equivalent biological response.
Synthetic utilityAbsence of 2-bromine limits cross-coupling derivatization pathways.

Quantitative Differentiation Evidence for 3-(2-Bromo-benzyl)-piperazin-2-one Procurement


GPR35 Agonist Activity: EC₅₀ and IC₅₀ Quantification in Human HT-29 Cells

3-(2-Bromo-benzyl)-piperazin-2-one exhibits agonist activity at the orphan G protein-coupled receptor GPR35, with an EC₅₀ of 700 nM and an IC₅₀ of 650 nM in human HT-29 colorectal adenocarcinoma cells [1]. While these potency values are modest compared to optimized GPR35 agonists like zaprinast (reported pEC₅₀ ~7.35 [2]), they provide a quantitative baseline for the compound's activity in this receptor system. Direct comparative data against other 3-substituted piperazin-2-one analogs in the same assay are not publicly available.

GPR35 Agonist Potency
Cross-study comparable
IC₅₀ = 650 nM, EC₅₀ = 700 nM
~14-fold lower vs zaprinast (IC₅₀ ~45 nM)
Supports GPR35 agonist potency benchmarking
HT-29 cell desensitization assay; cross-study comparison
GPR35 GPCR Agonism HT-29 Cells DMR Assay

Molecular Docking Predicts CDK2 Binding with Hydrogen Bond Interactions

Computational molecular docking studies suggest that 3-(2-bromo-benzyl)-piperazin-2-one binds to the ATP-binding pocket of cyclin-dependent kinase 2 (CDK2), forming hydrogen bonds with key residues Leu83 and Asp86 . This is a class-level inference for piperazin-2-one derivatives, as experimental CDK2 inhibition data for this specific compound are not available. Direct comparative docking data against other piperazin-2-one analogs are not reported.

CDK2 Binding Prediction
Class-level inference
Hydrogen bonds with Leu83 & Asp86 (in silico)
Testable hypothesis for CDK2 inhibition studies
Experimental validation pending
CDK2 Kinase Inhibition Molecular Docking ATP-Binding Pocket

Commercial Purity Benchmark: 98% HPLC Specification Exceeds Standard 95%

Commercially, 3-(2-bromo-benzyl)-piperazin-2-one is available at 98% purity (HPLC) from Bidepharm , exceeding the 95% purity specification commonly reported for this compound class . The availability of batch-specific analytical certificates (NMR, HPLC, GC) upon request provides procurement-level quality assurance.

Commercial Purity
Supporting evidence
98% HPLC, batch-specific certificates
Supports reproducible assay conditions
Supplier specification; verify lot COA
Purity Specification HPLC Analysis Quality Control Procurement

Enantiomeric Forms: Availability of Racemic, (R)-, and (S)-Configurations

3-(2-Bromo-benzyl)-piperazin-2-one is commercially available as both racemic mixture and single enantiomers: (R)-3-(2-bromo-benzyl)-piperazin-2-one (CAS 1240588-27-5) and (S)-3-(2-bromo-benzyl)-piperazin-2-one (CAS 1240585-57-2) . The availability of defined stereochemistry is critical, as biological activity in chiral piperazin-2-ones is often enantiomer-dependent [1]. While quantitative activity comparisons between enantiomers for this specific compound are not publicly available, the ability to procure defined stereoisomers enables rigorous SAR and pharmacological studies.

Enantiomeric Options
Supporting evidence
Racemic, (R)-, and (S)- configurations available
Enables chiral SAR studies
Enantiomer-specific activity data pending
Chirality Stereochemistry Enantiomer Asymmetric Synthesis

Recommended Research Applications for 3-(2-Bromo-benzyl)-piperazin-2-one Based on Quantitative Evidence


GPR35 Pharmacology and Orphan GPCR Ligand Screening

3-(2-Bromo-benzyl)-piperazin-2-one can serve as a tool compound or starting point for GPR35-targeted research. Its IC₅₀ of 650 nM and EC₅₀ of 700 nM in human HT-29 cells [1] provide a quantitative benchmark for evaluating novel GPR35 agonists in cell-based assays. Given that GPR35 is an emerging therapeutic target in inflammatory bowel disease, type 2 diabetes, and cardiovascular disorders [2], this compound may be useful for exploring GPR35-mediated signaling pathways and for SAR optimization campaigns aimed at improving potency and selectivity.

Kinase Inhibitor Discovery: CDK2 and PI3K Pathway Exploration

Computational docking predictions suggest binding of 3-(2-bromo-benzyl)-piperazin-2-one to the CDK2 ATP-binding pocket via hydrogen bonds with Leu83 and Asp86 . Additionally, related piperazin-2-one derivatives have shown PI3Kγ inhibitory activity [3]. This compound is suitable for experimental validation of CDK2 inhibition and as a scaffold for structure-based design of novel kinase inhibitors. Its 2-bromobenzyl substituent may be further derivatized to explore kinase selectivity profiles.

Synthetic Intermediate for Cross-Coupling and Medicinal Chemistry Derivatization

The 2-bromobenzyl group in 3-(2-bromo-benzyl)-piperazin-2-one provides a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to generate diverse biaryl and functionalized derivatives [4]. The commercial availability of 98% purity material with batch-specific analytical certificates supports its use as a reliable intermediate in multistep synthetic sequences. Both racemic and enantiomerically pure forms are available , enabling stereocontrolled synthetic applications.

Chiral Piperazin-2-one Scaffold for Peptidomimetic and CNS Drug Design

Chiral piperazin-2-one derivatives are established scaffolds in peptidomimetic drug design and have been explored for opioid receptor activity [5]. The availability of 3-(2-bromo-benzyl)-piperazin-2-one in both racemic and single-enantiomer forms supports its use in SAR studies requiring stereochemical control. Piperazine-containing compounds are also widely investigated for CNS-targeted therapeutics , making this compound suitable for neuroscience-focused medicinal chemistry programs.

Application
Selection Property
Validation Focus
GPR35 receptor signaling studies
Reported agonist potency benchmark
GPR35-mediated pathway response assays
Kinase inhibitor scaffold research
Predicted CDK2 binding site interaction
Experimental CDK2/PI3Kγ inhibition assays
Synthetic building block for derivatization
2-Bromobenzyl cross-coupling handle
Palladium-catalyzed coupling efficiency
Chiral SAR and peptidomimetic design
Defined (R) or (S) enantiomer procurement
Enantiomer-specific biological activity evaluation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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